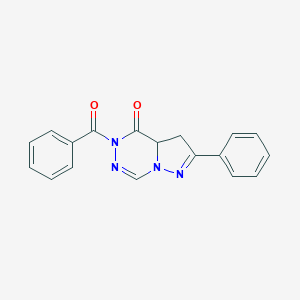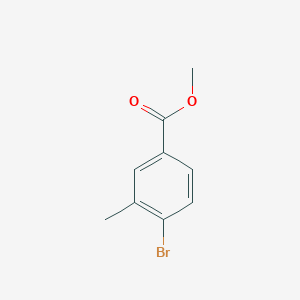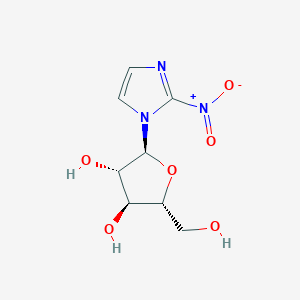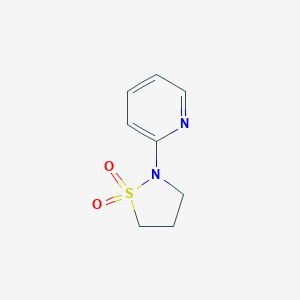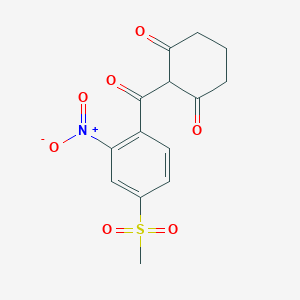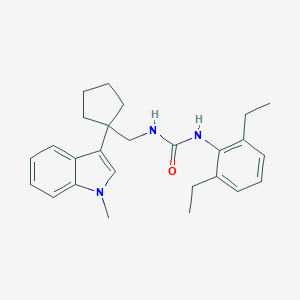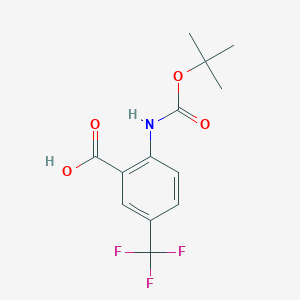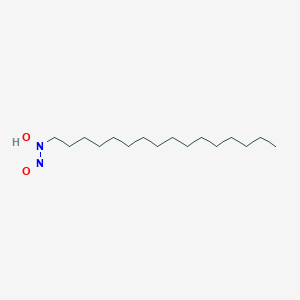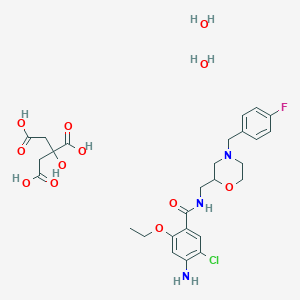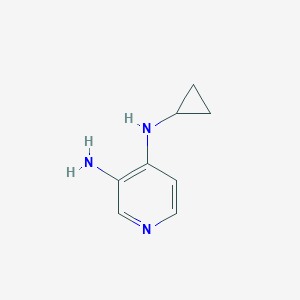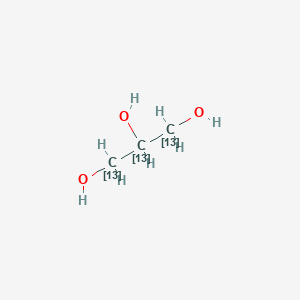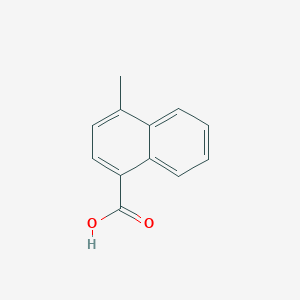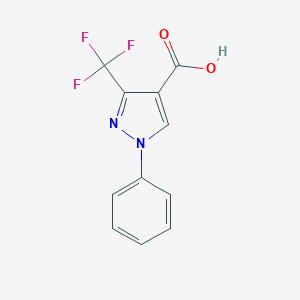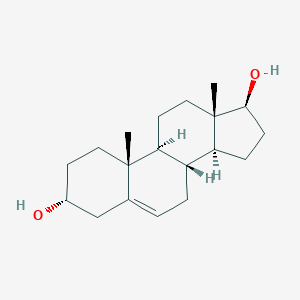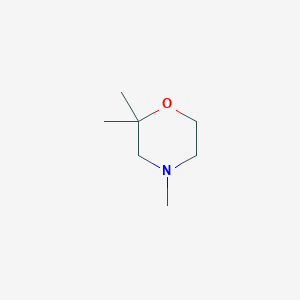
2,2,4-Trimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylmorpholine (TMM) is a cyclic tertiary amine that is widely used as a solvent and as a reagent in organic synthesis. It is a colorless, clear liquid that has a faint amine odor and is highly soluble in water. TMM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries.
Applications De Recherche Scientifique
2,2,4-Trimethylmorpholine has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is a useful reagent for the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. 2,2,4-Trimethylmorpholine is also used as a solvent for the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, 2,2,4-Trimethylmorpholine is used as a catalyst in the production of polyurethane foams.
Mécanisme D'action
2,2,4-Trimethylmorpholine acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. The amine nitrogen of 2,2,4-Trimethylmorpholine is the site of electron donation. 2,2,4-Trimethylmorpholine can also act as a nucleophile, which means it can attack electrophilic sites in a reaction. The reactivity of 2,2,4-Trimethylmorpholine is due to the presence of the three methyl groups on the nitrogen atom, which increases the basicity of the nitrogen.
Effets Biochimiques Et Physiologiques
2,2,4-Trimethylmorpholine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,4-Trimethylmorpholine has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. However, more research is needed to fully understand the effects of 2,2,4-Trimethylmorpholine on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4-Trimethylmorpholine is a useful reagent in organic synthesis due to its high solubility in water and its ability to act as a nucleophile and a Lewis base. It is also relatively inexpensive and easy to obtain. However, 2,2,4-Trimethylmorpholine has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine.
Orientations Futures
There are several future directions for the use of 2,2,4-Trimethylmorpholine in scientific research. One area of interest is the use of 2,2,4-Trimethylmorpholine as a catalyst in the production of biodegradable polymers. 2,2,4-Trimethylmorpholine has also been investigated as a potential drug delivery agent due to its ability to solubilize hydrophobic drugs. In addition, 2,2,4-Trimethylmorpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. Further research is needed to fully understand the potential applications of 2,2,4-Trimethylmorpholine in these areas.
Conclusion:
In conclusion, 2,2,4-Trimethylmorpholine is a versatile compound that has a wide range of applications in various fields. It is a useful reagent in organic synthesis and a solvent for the synthesis of various polymers. 2,2,4-Trimethylmorpholine has some biochemical and physiological effects, and it has been investigated as a potential drug delivery agent and a treatment for Alzheimer's disease. However, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine due to its high reactivity and potential toxicity.
Méthodes De Synthèse
2,2,4-Trimethylmorpholine can be synthesized by reacting morpholine with acetone in the presence of a catalyst. The reaction is carried out at a temperature of around 60°C, and the product is obtained by distillation. The yield of 2,2,4-Trimethylmorpholine can be improved by using a high-pressure distillation process.
Propriétés
Numéro CAS |
152563-10-5 |
|---|---|
Nom du produit |
2,2,4-Trimethylmorpholine |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.2 g/mol |
Nom IUPAC |
2,2,4-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8(3)4-5-9-7/h4-6H2,1-3H3 |
Clé InChI |
XAYUNTQABPDGOF-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C)C |
SMILES canonique |
CC1(CN(CCO1)C)C |
Synonymes |
Morpholine, 2,2,4-trimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



